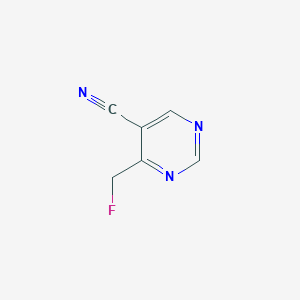
4-Fluoromethyl-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoromethyl-pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol This compound is characterized by a pyrimidine ring substituted with a fluoromethyl group at the 4-position and a cyano group at the 5-position
Métodos De Preparación
The synthesis of 4-Fluoromethyl-pyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-pyrimidine-5-carbonitrile with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions . The reaction typically proceeds as follows:
4-Chloromethyl-pyrimidine-5-carbonitrile+KF→this compound+KCl
Análisis De Reacciones Químicas
4-Fluoromethyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium azide (NaN3) can yield 4-azidomethyl-pyrimidine-5-carbonitrile.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include substituted pyrimidines, carboxylic acids, and primary amines .
Aplicaciones Científicas De Investigación
4-Fluoromethyl-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Industry: While not widely used in industrial applications, it has potential as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 4-Fluoromethyl-pyrimidine-5-carbonitrile is primarily related to its interaction with biological targets such as enzymes and receptors. The fluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
4-Fluoromethyl-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Tegafur: Another anticancer drug that is a prodrug of 5-fluorouracil.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H4FN3 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
4-(fluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-1-6-5(2-8)3-9-4-10-6/h3-4H,1H2 |
Clave InChI |
ITPQZSPYAQEUQC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)CF)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


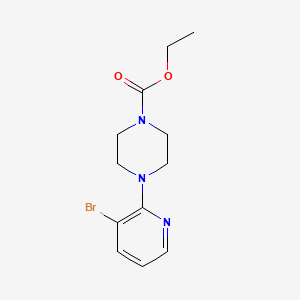
![5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122631.png)
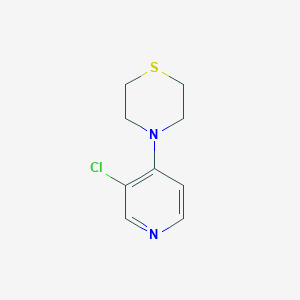

![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)
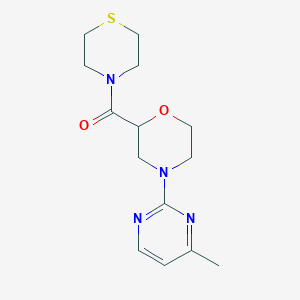
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine](/img/structure/B15122659.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
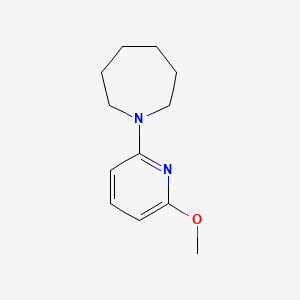
![5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B15122690.png)
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)

